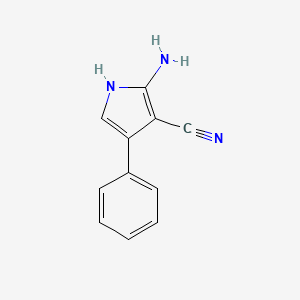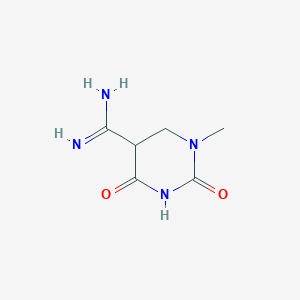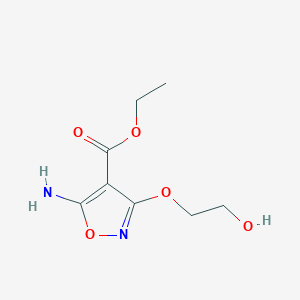
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Descripción general
Descripción
The compound 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative, which is a class of compounds known for their broad spectrum of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties . Pyrrole derivatives are of significant interest in medicinal chemistry due to their pharmacological potential.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a novel pyrrole derivative was synthesized using a one-pot multicomponent reaction, which is a method that can potentially be applied to the synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile . Another study reported the synthesis of a related compound using a one-pot procedure from pyridine-3-carbonitrile and aromatic tertiary amides . Additionally, a simple and convenient synthesis method using phase transfer catalysis has been studied, which could be relevant for synthesizing 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be characterized by various spectroscopic techniques. For example, FT-IR, 1H NMR, 13C NMR, and mass spectral analysis were used to characterize a novel pyrrole derivative . X-ray crystallography is another powerful technique for determining the crystal structure of these compounds, as demonstrated in several studies .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the local reactivity descriptors in one study indicated that a specific carbon atom in the molecule was the most reactive site for nucleophilic attack . The reaction mechanism of pyrrole derivatives with unsaturated carbonyl compounds has also been investigated, providing insights into their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as their thermodynamic properties, can be calculated at different temperatures . The nonlinear optical behavior of these compounds can be assessed through their electric dipole moment, polarizability, and first static hyperpolarizability values . The crystal packing and stability are often characterized by various intermolecular interactions, such as hydrogen bonds and π-π interactions .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study explored the effectiveness of certain derivatives of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile as corrosion inhibitors for mild steel in acidic environments. These compounds were found to inhibit corrosion through adsorption on the metal surface, acting as anodic type inhibitors. The inhibition efficiency was concentration-dependent, with maximum values obtained at specific concentrations. This study utilized both experimental and theoretical methods, including surface morphology studies through scanning electron microscopy (SEM) and atomic force microscopy (AFM), to conclude the compounds' protective capabilities against corrosion C. Verma, E. Ebenso, I. Bahadur, I. Obot, M. Quraishi, 2015.
Synthesis and Biological Activity
Another area of research involves the synthesis of biologically active scaffolds for potential therapeutic applications. For instance, derivatives of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile were synthesized and characterized for their biological activity. The study presented the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds, demonstrating the compound's versatility in forming structurally diverse and biologically significant molecules Farid M Sroor, 2019.
Green Chemistry Approaches
Research into green chemistry approaches for synthesizing derivatives of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile has also been conducted. A study described a green convergent paired electrochemical synthesis method for creating derivatives with potential antibacterial activity. This approach highlights the importance of environmentally friendly synthesis methods in developing new compounds for pharmaceutical applications Mahnaz Sharafi-kolkeshvandi et al., 2016.
Novel Synthetic Routes
Exploration of novel synthetic routes for creating derivatives of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile has been a significant focus. For example, one study detailed an efficient method for preparing derivatives through a Friedlander reaction, facilitated by microwave irradiation, leading to new substituted pyrrolo[3,2-b]pyridines. This research underlines the ongoing efforts to discover more efficient and effective methods for synthesizing these compounds A. M. Salaheldin et al., 2010.
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with various biological targets, suggesting that 2-amino-4-phenyl-1h-pyrrole-3-carbonitrile may have similar interactions .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrrole derivatives, which often bind to their targets and modulate their activity .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, suggesting that 2-amino-4-phenyl-1h-pyrrole-3-carbonitrile may have similar effects .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, suggest that it may have reasonable bioavailability .
Result of Action
Related compounds have been shown to have various biological effects, suggesting that 2-amino-4-phenyl-1h-pyrrole-3-carbonitrile may have similar impacts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile . For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s efficacy may be influenced by factors such as pH and the presence of other compounds .
Propiedades
IUPAC Name |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEJDFIDVKWWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377601 | |
| Record name | 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
54153-51-4 | |
| Record name | 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)



![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)
![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)
![3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1304524.png)